![molecular formula C15H19BrN4O2S2 B2558589 4-bromo-N-[[4-ethyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide CAS No. 338794-56-2](/img/structure/B2558589.png)
4-bromo-N-[[4-ethyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide
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Overview
Description
The compound is a sulfonamide, which is an organic compound containing the functional group -SO2NH2. Sulfonamides are known for their use in medicine, particularly as antibiotics. The compound also contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Triazoles are known for their use in various fields such as medicine, agriculture, and materials science due to their stability and versatility .
Molecular Structure Analysis
The compound contains a benzene ring, which is a cyclic compound with alternating double bonds, known for its stability and aromaticity. It also contains a triazole ring and a sulfonamide group, both of which can participate in hydrogen bonding, potentially affecting its physical and chemical properties .Chemical Reactions Analysis
Sulfonamides, like this compound, can undergo various reactions. They can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonyl chloride and amine. The triazole ring is generally stable and does not undergo many reactions, but it can be functionalized at the 1, 2, or 3 positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the sulfonamide group and the triazole ring could allow for hydrogen bonding, which could affect its solubility in various solvents. The aromatic benzene ring could contribute to its stability .Scientific Research Applications
Antimicrobial Activity
The triazole moiety present in the compound is known for its antimicrobial properties . This compound could be explored for its efficacy against a range of bacterial and fungal pathogens. Its potential use in developing new antimicrobial agents is significant, especially in the face of rising antibiotic resistance.
Cancer Research
Triazoles are also recognized for their anticancer activities . The specific structure of this compound, with the bromo and sulfonamide groups, might interact with certain cancer cell lines, inhibiting growth or inducing apoptosis. Research could focus on its application as a chemotherapeutic agent or as a scaffold for developing novel anticancer drugs.
Development of Antifungal Agents
The presence of the 1,2,4-triazole ring system is associated with antifungal activity . This compound could serve as a starting point for the synthesis of new antifungal medications, which are crucial in treating diseases like candidiasis and aspergillosis.
Antioxidant Properties
Compounds with a triazole ring have shown antioxidant properties . This compound could be investigated for its ability to scavenge free radicals, which is valuable in preventing oxidative stress-related diseases.
Anticonvulsant Effects
The literature suggests that triazole derivatives can exhibit anticonvulsant effects . This compound could be studied for its potential use in treating epilepsy or other seizure disorders, contributing to the diversity of anticonvulsant medications.
Anti-inflammatory Applications
The compound’s structure suggests potential anti-inflammatory properties . It could be analyzed for its effectiveness in reducing inflammation in various disease models, which would be beneficial for conditions like arthritis or inflammatory bowel disease.
Mechanism of Action
Target of Action
The compound “4-bromo-N-({4-ethyl-5-[(2-methyl-2-propenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide” is a benzenesulfonamide derivative. Benzenesulfonamides are known to have a wide range of biological activities and are often used as pharmaceuticals. They are known to inhibit carbonic anhydrase, an enzyme involved in many biological processes including respiration and the transport of carbon dioxide/bicarbonate .
Biochemical Pathways
The inhibition of carbonic anhydrase by benzenesulfonamides can affect many biochemical pathways, particularly those involving the transport of carbon dioxide and bicarbonate .
Pharmacokinetics
Benzenesulfonamides are generally well absorbed and widely distributed in the body .
Result of Action
The inhibition of carbonic anhydrase by benzenesulfonamides can lead to a decrease in the transport of carbon dioxide and bicarbonate, affecting processes such as respiration .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-N-[[4-ethyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O2S2/c1-4-20-14(18-19-15(20)23-10-11(2)3)9-17-24(21,22)13-7-5-12(16)6-8-13/h5-8,17H,2,4,9-10H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRAMBUJMMLWPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=C)C)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[[4-ethyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide |
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